molecular formula C13H15N3O2 B1405648 2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline CAS No. 1427461-08-2

2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline

Cat. No. B1405648
CAS RN: 1427461-08-2
M. Wt: 245.28 g/mol
InChI Key: XFQRLUAJFISIDU-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline, also known as MOPA, is a heterocyclic compound belonging to the class of oxazolines. It is composed of a morpholine ring attached to an oxazoline ring, both of which contain nitrogen atoms. MOPA is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of 5-Morpholino-1,3-oxazole-4-carbonitriles

    This research discusses the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles, including variations with a 4-phthalimidobutyl or 5-phthalimidopentyl substituent. The study focuses on the reaction of these compounds with hydrazine hydrate, resulting in different recyclization products (Chumachenko, Shablykin, & Brovarets, 2014).

  • Properties of 5-Alkylamino-1,3-oxazole-4-carbonitriles

    This research synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles and studied their properties. The compounds, which include a 2-phthalimidoethyl or 3-phthalimidopropyl substituent, showed interesting reactions when treated with hydrazine hydrate (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011).

Biological and Pharmacological Activities

  • Antimicrobial Activity of Linezolid-like Molecules

    A study conducted by Başoğlu et al. (2012) involved the synthesis of 3-Fluoro-4-(morpholin-4-yl)aniline derivatives and their evaluation for antimicrobial activities, revealing good antitubercular effects (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

  • Design and Antimicrobial Activity of Quinoline Derivatives

    This study focused on designing and synthesizing (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives. Some of these compounds exhibited significant activity against bacterial and fungal strains, as assessed through molecular docking and in vitro tests (Subhash & Bhaskar, 2020).

  • NK-1 Receptor Antagonist

    Research by Harrison et al. (2001) developed a neurokinin-1 receptor antagonist, highlighting its potential in treating emesis and depression. This compound, incorporating a morpholine unit, showed high affinity and long-acting properties in pre-clinical tests (Harrison et al., 2001).

  • Cytotoxic and Antiprotease Effects

    A study explored the cytotoxic, genotoxic, and antiprotease effects of 4-anilinoquinazolines, with some derivatives showing significant growth inhibition in tumor cell lines. These compounds incorporated a morpholine group, highlighting their potential in cancer research (Jantová et al., 2001).

Chemical Properties and Reactions

  • Reactions with Nitrogen-Containing Bases: A study by Shablykin et al. (2008) investigated the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with different nitrogen bases. The reactions varied depending on the base used, highlighting the chemical versatility of these compounds (Shablykin, Brovarets, Rusanov, & Drach, 2008).

properties

IUPAC Name

2-morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-11-7-10(13-8-15-9-18-13)1-2-12(11)16-3-5-17-6-4-16/h1-2,7-9H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQRLUAJFISIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=CN=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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